molecular formula C13H20BNO4 B2953043 Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate CAS No. 2377610-99-4

Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B2953043
CAS No.: 2377610-99-4
M. Wt: 265.12
InChI Key: ISNYUMHCSSPETO-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate is a boronate ester-functionalized pyrrole derivative. Its molecular formula is C₁₂H₁₈BNO₄, with a molecular weight of 263.1 g/mol (calculated from atomic masses) and a CAS number of 1268619-58-4 . The compound features a pyrrole core substituted with a methyl ester group at position 3, a methyl group at position 1, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl systems . Commercial samples are available with ≥97% purity, typically in 1g or 5g quantities .

Properties

IUPAC Name

methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-7-9(8-15(10)5)11(16)17-6/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNYUMHCSSPETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylic acid with methanol in the presence of a catalytic amount of an acid or base. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. This involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate undergoes various types of reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or acids.

  • Reduction: The compound can be reduced to form the corresponding boronic acid.

  • Substitution: The pyrrole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Boronic esters and acids from oxidation reactions.

  • Boronic acids from reduction reactions.

  • Substituted pyrroles from substitution reactions.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its boronic acid group can interact with biological targets, making it useful in drug discovery.

Medicine: Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate is explored for its potential medicinal properties. It may serve as a precursor for the development of new pharmaceuticals, particularly in the treatment of diseases involving boronic acid-sensitive pathways.

Industry: In the chemical industry, this compound is used in the production of various intermediates and final products. Its versatility makes it valuable in the synthesis of materials, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets through the boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, which is crucial in biological systems and chemical reactions.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit enzymes by binding to their active sites.

  • Receptors: It can interact with receptors, modulating their activity.

  • Pathways: It may affect various biochemical pathways, particularly those involving boronic acid-sensitive enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronate Esters

Table 1: Key Boronate Ester Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS No. Key Features
Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate C₁₂H₁₈BNO₄ 263.1 Pyrrole, methyl ester, methyl, boronate ester 1268619-58-4 High reactivity in cross-coupling; ester enables further derivatization
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₁₀H₁₇BN₂O₂ 208.07 Pyrazole, methyl, boronate ester 847818-74-0 Smaller size; lacks ester group; used in medicinal chemistry
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole C₁₁H₁₆BF₃N₂O₂ 284.07 Pyrazole, trifluoromethyl, boronate ester 1025719-23-6 Electron-withdrawing CF₃ enhances stability in acidic conditions
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole C₁₃H₁₈BN₂O₂ 260.11 Benzimidazole, methyl, boronate ester 1107627-02-0 Extended aromatic system; potential for DNA-targeting applications
Key Observations:
  • Electronic Effects : The pyrrole core in the target compound provides π-conjugation, enhancing electron density at the boronate site compared to pyrazole or benzimidazole derivatives. This increases reactivity in cross-coupling reactions .

Fused-Ring Boronate Derivatives

Table 2: Fused-Ring Systems with Boronate Esters
Compound Name Molecular Formula Molecular Weight (g/mol) Structure CAS No. Applications
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate C₂₂H₂₅BN₂O₆S 456.32 Pyrrolopyridine, tosyl, ester N/A Used in kinase inhibitor synthesis; tosyl group aids solubility
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine C₁₃H₁₈BN₂O₂ 260.11 Pyrrolopyridine, methyl N/A Bicyclic structure enhances binding to aromatic receptors in drug discovery
Key Observations:
  • Conjugation and Binding: Fused-ring systems (e.g., pyrrolopyridines) exhibit enhanced planar rigidity, improving binding affinity in biological targets compared to monocyclic pyrroles .
  • Synthetic Complexity : The target compound’s simpler pyrrole structure allows easier synthesis and scalability relative to fused-ring analogues .

Halogen-Substituted Boronate Esters

Example:
  • Methyl 4-bromo-5-fluoro-2-iodobenzoate (C₉H₅BrFIO₂): Contains halogens (Br, F, I) for orthogonal reactivity in sequential cross-couplings. Unlike the target compound, its reactivity is dominated by halogen bonds rather than boronate esters .

Biological Activity

Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), pharmacological studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrole ring and a boron-containing dioxaborolane moiety. The molecular formula is C12H19BNO3C_{12}H_{19}BNO_3, and it has a molecular weight of approximately 229.09 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of pyrrole have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to cancer progression or inflammation. For example, studies have highlighted the inhibition of kinases involved in signaling pathways critical for tumor growth.
  • Antioxidant Properties : The presence of the dioxaborolane moiety suggests potential antioxidant activity, which could protect cells from oxidative stress and related diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines (e.g., breast and colon cancer)
Enzyme InhibitionInhibits specific kinases associated with tumor growth
AntioxidantExhibits protective effects against oxidative stress

Detailed Research Findings

Several studies have explored the biological activity of pyrrole derivatives:

  • Anticancer Studies : A study demonstrated that methyl pyrrole derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Kinase Inhibition : Research on similar compounds indicated that they could inhibit DYRK1A kinase with nanomolar potency. This inhibition was linked to reduced cell viability in various cancer models.
  • Antioxidant Activity : In vitro assays showed that the compound can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

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